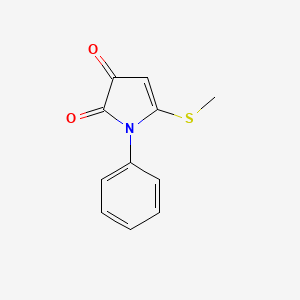![molecular formula C44H30N4O2 B14278981 2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] CAS No. 159726-85-9](/img/structure/B14278981.png)
2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene bridge connecting two phenanthroline units, each substituted with a methoxyphenyl group. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] typically involves multi-step organic reactions. One common method includes the condensation of 9-(4-methoxyphenyl)-1,10-phenanthroline with a 1,3-phenylene dibromide under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced phenanthroline compounds .
Aplicaciones Científicas De Investigación
2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. In biological systems, its fluorescent properties can be utilized for imaging, where it interacts with biological molecules and emits light upon excitation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(1,4-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]
- 2,2’-(1,3-Phenylene)bis[9-phenyl-1,10-phenanthroline]
- 2,2’-(1,4-Phenylene)bis(1H-naphtho[2,3-d]imidazole-4,9-dione)
Uniqueness
What sets 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] apart is its specific substitution pattern and the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic electronics and catalysis .
Propiedades
Número CAS |
159726-85-9 |
|---|---|
Fórmula molecular |
C44H30N4O2 |
Peso molecular |
646.7 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-9-[3-[9-(4-methoxyphenyl)-1,10-phenanthrolin-2-yl]phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C44H30N4O2/c1-49-35-18-10-27(11-19-35)37-22-14-29-6-8-31-16-24-39(47-43(31)41(29)45-37)33-4-3-5-34(26-33)40-25-17-32-9-7-30-15-23-38(46-42(30)44(32)48-40)28-12-20-36(50-2)21-13-28/h3-26H,1-2H3 |
Clave InChI |
DHFGUMDDFPOBPN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC=C5)C6=NC7=C(C=CC8=C7N=C(C=C8)C9=CC=C(C=C9)OC)C=C6)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)


![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)




![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
